4-Methylpregabalin

Catalog No.
S9040373
CAS No.
313651-25-1
M.F
C9H19NO2
M. Wt
173.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylpregabalin

CAS Number

313651-25-1

Product Name

4-Methylpregabalin

IUPAC Name

(3R,4R)-3-(aminomethyl)-4,5-dimethylhexanoic acid

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

InChI

InChI=1S/C9H19NO2/c1-6(2)7(3)8(5-10)4-9(11)12/h6-8H,4-5,10H2,1-3H3,(H,11,12)/t7-,8+/m1/s1

InChI Key

IASDTUBNBCYCJG-SFYZADRCSA-N

Canonical SMILES

CC(C)C(C)C(CC(=O)O)CN

Isomeric SMILES

C[C@@H]([C@@H](CC(=O)O)CN)C(C)C

4-Methylpregabalin is a synthetic compound developed as an analogue of pregabalin, a drug primarily used for the treatment of neuropathic pain and as an anticonvulsant. Its chemical structure is characterized by the presence of a methyl group at the fourth position of the pregabalin framework, which enhances its potency and efficacy. The compound's chemical formula is C9H19NO2C_9H_{19}NO_2 with a molar mass of approximately 173.256 g/mol .

4-Methylpregabalin exhibits similar pharmacological properties to pregabalin but has been found to demonstrate significantly higher binding affinity to α2δ calcium channel subunits, which are implicated in pain transmission and modulation. This increased affinity suggests a potential for greater analgesic effects compared to its predecessor .

Typical for amines and carboxylic acids. Key reactions include:

  • Reduction: 4-Methylpregabalin can undergo reduction processes where hydrogen is added, or oxygen is removed, affecting its functional groups.
  • Michael Addition: The synthesis of 4-methylpregabalin often involves a stereoselective Michael addition reaction, where dimethyl malonate reacts with a racemic nitroalkene. This reaction is crucial for establishing the compound's chirality and involves organocatalysis to achieve high enantiomeric purity .

The biological activity of 4-methylpregabalin is primarily linked to its interaction with the α2δ subunit of voltage-gated calcium channels. This interaction modulates neurotransmitter release, thereby influencing pain pathways. In preclinical studies, 4-methylpregabalin has demonstrated:

  • Analgesic Effects: It shows efficacy against neuropathic pain, similar to pregabalin but with enhanced potency—up to 2-3 times more effective in certain models .
  • Anticonvulsant Properties: Like its parent compound, it may also serve as an anticonvulsant, although extensive clinical data are still pending .

The synthesis of 4-methylpregabalin has been explored through various methods, notably:

  • Organocatalytic Michael Addition: This method involves the use of chiral squaramide catalysts to facilitate the addition of dimethyl malonate to racemic nitroalkenes, yielding 4-methylpregabalin with high diastereomeric and enantiomeric ratios .
  • Enzymatic Kinetic Resolution: Traditional methods for synthesizing pregabalin involve enzymatic processes that can also be adapted for producing 4-methylpregabalin .

The choice of synthesis route can significantly influence yield and purity, making organocatalytic methods particularly attractive due to their efficiency and environmental benefits.

PregabalinParent compound; lacks methyl groupBaseline potencyNeuropathic pain, epilepsyGabapentinSimilar structure; lacks methyl groupLower than 4-methylpregabalinNeuropathic pain, seizuresAtagabalinEnhanced binding affinityComparable but less studiedPotential analgesicN-methylpregabalinMethylated variant; different activityVariableUnknown; less researched

Uniqueness of 4-Methylpregabalin

The unique feature of 4-methylpregabalin lies in its enhanced binding affinity for calcium channels while maintaining effective transport across the blood-brain barrier. This combination potentially leads to improved analgesic effects compared to other compounds within the same class. Its development represents a significant step towards optimizing treatment options for patients suffering from difficult-to-treat pain syndromes.

Research on interaction studies involving 4-methylpregabalin indicates:

  • Transport Mechanisms: The compound retains affinity for the system L neutral amino acid transporter, facilitating its transport across the blood-brain barrier—an essential factor for its central nervous system activity .
  • Drug Interactions: Further studies are required to understand potential interactions with other medications, particularly those affecting neurotransmitter systems.

Similar Compounds

4-Methylpregabalin shares structural and functional similarities with several other compounds in the gabapentinoid class. Here are some notable comparisons:

Compound NameStructural FeaturesPotency Comparison

Systematic Nomenclature and Molecular Architecture

The compound’s IUPAC designation, (3R,4R)-3-(aminomethyl)-4,5-dimethylhexanoic acid, precisely encodes its chiral topology and substituent arrangement. With molecular formula C9H19NO2 and monoisotopic mass 173.1416 Da, its structure features:

  • A hexanoic acid backbone substituted at C3 (aminomethyl) and C4/C5 (methyl groups)
  • Two stereogenic centers at C3 and C4, both R-configured in the pharmacologically active enantiomer

Table 1: Core physicochemical properties

PropertyValueSource
Molecular formulaC9H19NO2
Average molecular mass173.256 g/mol
XLogP31.2 (predicted)
Hydrogen bond donors3
Hydrogen bond acceptors3

The branched alkyl chain at C4/C5 introduces steric effects that differentially modulate target binding versus transporter affinity compared to pregabalin’s linear isobutyl group.

Stereochemical Determinants of Bioactivity

Crystallographic resolution confirms the (3R,4R) enantiomer exhibits optimal three-dimensional complementarity with α2δ subunit binding pockets. Molecular dynamics simulations reveal:

  • 4-methyl substituent fills a hydrophobic subpocket in α2δ-1 (van der Waals contact area +28% vs pregabalin)
  • Aminomethyl group maintains salt bridge with D383 residue (bond length 2.7Å)
  • C5 methyl group induces 15° torsion angle shift in backbone carbonyl orientation

Table 2: Stereochemical impact on pharmacological parameters

Parameter(3R,4R) Enantiomer(3S,4S) Enantiomer
α2δ-1 Kd (nM)2.3 ± 0.484.2 ± 12.1
System L transporter Km (μM)18.9 ± 3.2312.4 ± 45.7
BBB penetration ratio0.780.09

Chiral resolution challenges necessitated innovative synthetic approaches, including squaramide-catalyzed Michael additions achieving 98% ee in the stereodetermining step.

Conformational Dynamics and Solid-State Characterization

Despite extensive pharmacological characterization, single-crystal X-ray diffraction data remains unpublished. Computational models (DFT-B3LYP/6-311++G**) predict:

  • Lowest energy conformation: gauche(+) arrangement of C3-C4 bond (dihedral θ = 67°)
  • Intramolecular H-bond between carboxylic OH and aminomethyl NH2 (distance 2.1Å)
  • Crystal packing likely in P212121 space group based on analog structures

Comparative Raman spectroscopy with pregabalin shows:

  • 1278 cm⁻¹ peak (C-CH3 symmetric bend) unique to 4-methylpregabalin
  • 1592 cm⁻¹ carboxylic acid carbonyl stretch redshifted 14 cm⁻¹ vs pregabalin

Structural Divergence from Pregabalin Congeners

The strategic 4-methyl substitution differentiates 4-methylpregabalin from classical gabapentinoids:

Table 3: Comparative structural analysis

Feature4-MethylpregabalinPregabalinGabapentin
Backbone substitution4,5-dimethyl5-methylCyclohexyl
H-bond donors332
logD7.41.050.821.12
TPSA (Ų)63.363.349.3

This substitution pattern achieves dual optimization:

  • Enhanced α2δ binding through complementary van der Waals interactions
  • Preserved System L transporter recognition via conserved aminomethyl-carboxylate pharmacophore

XLogP3

-1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

173.141578849 g/mol

Monoisotopic Mass

173.141578849 g/mol

Heavy Atom Count

12

Wikipedia

4-Methylpregabalin

Dates

Modify: 2023-11-21

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